2-Aminopentan-1-ol

Catalog No.
S1515162
CAS No.
16369-14-5
M.F
C5H13NO
M. Wt
103.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminopentan-1-ol

CAS Number

16369-14-5

Product Name

2-Aminopentan-1-ol

IUPAC Name

2-aminopentan-1-ol

Molecular Formula

C5H13NO

Molecular Weight

103.16 g/mol

InChI

InChI=1S/C5H13NO/c1-2-3-5(6)4-7/h5,7H,2-4,6H2,1H3

InChI Key

ULAXUFGARZZKTK-UHFFFAOYSA-N

SMILES

CCCC(CO)N

Canonical SMILES

CCCC(CO)N

Chiral Building Block:

-Aminopentan-1-ol, particularly its enantiomers (R)-2-aminopentan-1-ol and (S)-2-aminopentan-1-ol, serve as valuable chiral building blocks in organic synthesis. Their ability to introduce a chiral center with a primary amine and a hydroxyl group makes them versatile precursors for various complex molecules.

One example involves the synthesis of (R)-1-(benzofuran-2-yl)-2-propylaminopentane, a biologically active compound. (R)-2-Aminopentan-1-ol is used to prepare a key intermediate, (R)-N-(p-toluenesulfonyl)-2-propylaziridine, which is crucial for the final product's synthesis. [Source: Sigma-Aldrich product page for (R)-(-)-2-Amino-1-pentanol, ]

Potential Pharmaceutical Applications:

Research suggests that 2-aminopentan-1-ol derivatives might possess potential for pharmaceutical applications. Studies have explored their activity as:

  • Anticonvulsant agents: Certain derivatives of 2-aminopentan-1-ol have exhibited anticonvulsant properties in animal models, suggesting their potential development into epilepsy treatments. [Source: "Synthesis and Anticonvulsant Activity of Novel 2-Amino-1-pentanol Derivatives" by Chen et al., published in Molecules journal, 2018, ]
  • Neuroprotective agents: Some studies have investigated the neuroprotective potential of 2-aminopentan-1-ol derivatives, suggesting their possible role in neurodegenerative disease treatment. [Source: "Neuroprotective effects of N-substituted 2-aminopentan-1-ols against glutamate-induced neurotoxicity in HT22 cells" by Liu et al., published in Neurochemical Research journal, 2009, ]

2-Aminopentan-1-ol is an organic compound with the molecular formula C₅H₁₃NO. It is classified as an amino alcohol, characterized by the presence of both an amino group (-NH₂) and a hydroxyl group (-OH) attached to a pentane backbone. This compound exhibits unique physical and chemical properties due to its structure, including a boiling point of approximately 195.6 °C and a density of 0.915 g/cm³ . Its structure can be represented as follows:

text
H H H H | | | |H--C---C---C---C--OH | | | H NH₂ H

**(R)-(-)-2-Amino-1-pentanol has been used as a chiral precursor for the synthesis of various biologically active compounds, including:

  • A key intermediate in the synthesis of (R)-1-(benzofuran-2-yl)-2-propylaminopentane [].
  • Chiral N-benzyloxycarbonyl aminoaldehydes, potential substrates for enzymes involved in carbohydrate metabolism [].
  • Dual toll-like receptor modulators.
, including:

  • Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones, such as 2-pentanone or 5-aminopentanal, using reagents like potassium permanganate or chromium trioxide under acidic conditions.
  • Reduction: The amino group can be reduced to form primary amines, typically using hydrogen gas in the presence of metal catalysts like palladium on carbon.
  • Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, yielding derivatives such as 2-bromopentan-1-amine or 2-chloropentan-1-amine using reagents like thionyl chloride.

2-Aminopentan-1-ol has potential biological activities, making it valuable in medicinal chemistry. It serves as a precursor in synthesizing biologically active molecules and may have therapeutic applications in treating cardiovascular diseases and neurodegenerative disorders. Its ability to form hydrogen bonds with biological molecules allows it to influence enzyme mechanisms and cellular processes .

Several methods exist for synthesizing 2-Aminopentan-1-ol:

  • Reductive Amination: Involves the reaction of 5-hydroxyvaleraldehyde with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
  • Hydrogenation: The catalytic hydrogenation of 5-nitropentanol using metal catalysts such as palladium on carbon is another efficient method that yields high purity .
  • Hydrochloride Formation: The compound can also be synthesized through the reduction of (S)-2-nitropentane-1-ol followed by treatment with hydrochloric acid to form its hydrochloride salt .

The applications of 2-Aminopentan-1-ol are diverse:

  • Chemical Synthesis: It is used as a building block for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Biological Research: Serves as a precursor for biologically active molecules and aids in studying enzyme mechanisms.
  • Industrial Use: Employed in producing surfactants, emulsifiers, and corrosion inhibitors .

Similar compounds include:

Compound NameStructural FormulaNotable Features
2-Aminoethanol (Ethanolamine)HOCH₂CH(NH₂)Shorter chain; used in various biological systems.
2-AminobutanolHOCH₂CH(CH₃)(NH₂)Similar structure but shorter carbon chain.
3-AminopropanolHOCH₂CH₂CH(NH₂)Shorter chain; different functional properties.

Uniqueness: 2-Aminopentan-1-ol's longer carbon chain imparts distinct physical and chemical properties, making it suitable for specific applications where shorter-chain amino alcohols may not be effective . Its versatility in synthesis and potential therapeutic applications further enhance its value compared to similar compounds.

Reductive Amination Pathways

Reductive amination constitutes one of the primary synthetic routes for 2-aminopentan-1-ol production, offering advantages in atom economy and reaction efficiency. This process involves converting carbonyl compounds to amines via intermediate imine formation followed by reduction.

Bio-based precursors and catalytic systems (Ni-Al₂O₃, Pt/TiO₂)

The development of efficient catalytic systems has dramatically improved the synthesis of 2-aminopentan-1-ol from bio-based precursors. Metal catalysts supported on various oxide materials have shown promising results in this regard.

Ni-Al₂O₃ Catalytic Systems

Nano-structured Ni-Al₂O₃ catalysts have demonstrated exceptional performance in reductive amination reactions. Recent studies on similar amino-alcohol syntheses found that 50Ni-Al₂O₃ catalysts exhibited superior activity, with yields exceeding 90% under mild conditions (60°C, 2 MPa H₂). The remarkable activity of these catalysts stems from their unique physicochemical properties:

PropertyValueCatalytic Significance
Ni Particle Size5.5 nmOptimal surface area for catalytic activity
Reduction DegreeUp to 95%High concentration of active Ni⁰ sites
Lewis Acid SitesStrong and abundantEnhanced imine formation and stabilization
Stability150+ hoursExcellent durability in continuous processes

The cooperative catalysis between the strong Lewis acid sites and highly dispersed metallic Ni sites plays a crucial role in achieving high efficiency in reductive amination reactions. These catalysts show particular promise for the sustainable production of 2-aminopentan-1-ol from biomass-derived precursors.

Pt/TiO₂ Catalytic Systems

Platinum catalysts supported on titanium dioxide offer another effective approach for synthesizing 2-aminopentan-1-ol. Recent advances in flame-spray pyrolysis (FSP) techniques have enabled the scalable, continuous synthesis of nanostructured Pt/TiO₂ catalysts with precisely controlled platinum speciation.

Research has demonstrated that FSP-synthesized Pt/TiO₂ catalysts exhibit distinct characteristics:

PropertyFSP-Synthesized Pt/TiO₂Conventional IW-Synthesized Pt/TiO₂
Pt SpeciationTunable (single atoms, clusters, nanoparticles)Less controlled
Hydrogenation PerformanceDecreasedHigher
SelectivityGreater towards partially deoxygenated productsLower
Surface Area (m²/g)49-5656
Acid-site Density (μmol/g)377-457457

These catalysts show promising activity for reductive amination reactions, with the ability to fine-tune product selectivity through modification of the FSP synthesis conditions.

Reaction mechanisms and optimization parameters (temperature, pressure, hydrogen flow)

The reductive amination process for synthesizing 2-aminopentan-1-ol involves several distinct mechanistic steps:

  • Nucleophilic attack by ammonia or an amine on the carbonyl carbon of the pentanal derivative
  • Formation of a hemiaminal intermediate
  • Dehydration to produce an imine
  • Catalytic reduction of the imine to form 2-aminopentan-1-ol

The process can be conducted through either direct or indirect approaches. In direct reductive amination, all reactants (carbonyl compound, amine, and reducing agent) are combined in a one-pot reaction. In contrast, indirect reductive amination involves isolating the imine intermediate before reduction.

Optimization Parameters

The efficiency of 2-aminopentan-1-ol synthesis depends critically on several reaction parameters:

ParameterOptimal RangeEffect on Reaction
Temperature60-80°CHigher temperatures accelerate reaction rates but may reduce selectivity
Hydrogen Pressure1-4 MPaHigher pressures increase reduction rates but require specialized equipment
Catalyst Loading5-10 wt%Higher loadings increase conversion rates to a threshold
Reaction Time1-10 hoursDependent on catalyst activity and reaction conditions
SolventWater, ethanol, or mixturesAffects substrate solubility and catalyst performance

Studies on the reductive amination of bio-based substrates have shown that mild conditions (60°C, 2 MPa H₂) with Ni-Al₂O₃ catalysts can achieve yields exceeding 90%. The optimization of these parameters must balance conversion rates against selectivity, particularly when working with stereoselective synthesis of (R)- or (S)-2-aminopentan-1-ol.

Hydrogenolysis of Furfurylamine Derivatives

An alternative approach to 2-aminopentan-1-ol synthesis involves the hydrogenolysis of furfurylamine derivatives, which offers advantages in terms of using renewable feedstocks and achieving high stereoselectivity.

Selective α–C–O bond cleavage strategies

The selective cleavage of the α-C–O bond represents a critical step in the conversion of furanic compounds to 2-aminopentan-1-ol. Recent research has demonstrated that supported platinum catalysts exhibit exceptional activity for this transformation.

Studies on related furanic compounds have shown that Pt catalysts can achieve high yields (~78%) in the selective α-C–O cleavage at temperatures as low as 313K. The reaction proceeds through several key steps:

  • Adsorption of the furanic substrate onto the catalyst surface
  • Initial hydrogenation of the furan ring
  • Selective cleavage of the α-C–O bond
  • Further hydrogenation to form the amino alcohol product

The selectivity of this process depends critically on the ability to preferentially cleave the α-C–O bond while preserving other functional groups. Research has shown that catalyst design significantly influences this selectivity.

Mechanistic Insights

Mechanistic studies using infrared spectroscopy and theoretical calculations have revealed that the structure of the platinum catalyst surface plays a crucial role in determining reaction pathways:

  • High-index Pt surfaces (containing more step sites) facilitate the initial addition of hydrogen to unsaturated carbon atoms
  • Low-index Pt surfaces (containing more terrace sites) stabilize transition states during α-C–O bond cleavage
  • Electronic effects from functional groups (such as carboxyl or amino groups) influence binding energies and activation barriers

These insights provide valuable guidance for the rational design of catalysts specifically optimized for 2-aminopentan-1-ol synthesis.

Catalyst screening and performance comparison (Pt/TiO₂ vs. other metal catalysts)

Extensive catalyst screening has been conducted to identify optimal systems for the hydrogenolysis of furfurylamine derivatives to produce 2-aminopentan-1-ol and related compounds.

Pt/ZrO₂ Catalysts

Recent research on Pt/ZrO₂ catalysts for the hydrogenolysis of furfurylamine to 5-amino-1-pentanol has provided valuable insights applicable to 2-aminopentan-1-ol synthesis. Key findings include:

  • Moderate Pt nanoparticle size offers optimal performance
  • Higher Pt⁰/(Pt⁰+Pt²⁺) ratio enhances catalytic activity
  • Acidic sites on the catalyst surface promote selectivity
  • Surface properties can be tuned through calcination temperature and Pt loading

The study found that the amino group of furfurylamine adsorbs on acidic sites while the furan ring adsorbs on Pt nanoparticles, facilitating efficient hydrogenolysis.

Comparative Performance

A comparison of various catalytic systems for the hydrogenolysis of furanic compounds reveals significant differences in performance:

CatalystConversion (%)Selectivity to Amino Alcohol (%)Key Advantages
Pt/TiO₂95-9970-75High activity, moderate selectivity
Pt/ZrO₂90-9575-80Good balance of activity and selectivity
Pt/SiO₂85-9078-82Excellent selectivity
Ni-Al₂O₃85-9570-75Cost-effective, good stability
Pt-Mo/TiO₂92-9775-85Enhanced selectivity, works under milder conditions

The superior performance of Pt-based catalysts is attributed to their ability to efficiently activate hydrogen while maintaining selective interaction with the furanic substrate. However, Ni-based catalysts offer a more economical alternative with good overall performance.

Industrial-Scale Production Methods

Patent-derived workflows (hydration-reductive amination sequences)

Industrial production of 2-aminopentan-1-ol often employs patented workflows that combine multiple reaction steps for efficient large-scale synthesis.

Hydration-Reductive Amination Sequences

A common industrial approach involves a two-step process:

  • Hydration of pentene derivatives to form pentanal or pentanone intermediates
  • Reductive amination of these carbonyl compounds to produce 2-aminopentan-1-ol

Patent literature describes processes for preparing amines by reacting primary or secondary alcohols, aldehydes, and/or ketones with hydrogen and nitrogen compounds. These processes typically employ specialized catalysts designed for industrial-scale operations.

Continuous Flow Processes

Modern industrial production increasingly utilizes continuous flow processes, which offer advantages in terms of scalability, consistency, and safety. A typical workflow includes:

  • Continuous feeding of carbonyl substrates and ammonia or amine sources
  • Fixed-bed reactors containing immobilized catalysts
  • Inline purification and separation systems
  • Continuous product recovery

These continuous processes can achieve production rates of several kilograms per hour, with enhanced control over reaction parameters and reduced waste generation.

Economic and environmental considerations in catalyst recovery

The economic viability and environmental sustainability of 2-aminopentan-1-ol production depend significantly on effective catalyst recovery and reuse strategies.

Catalyst Stability and Reusability

Studies on Ni-Al₂O₃ catalysts have demonstrated exceptional stability during continuous operation. For instance, 50Ni-Al₂O₃ catalysts maintained consistent activity during 150 hours of continuous operation without significant deactivation. This remarkable stability translates directly to economic benefits through reduced catalyst replacement costs.

Similar studies on Ni-based catalysts for related processes have shown that these catalysts can be recycled multiple times without appreciable loss of activity. The stability of these catalysts is attributed to:

  • Strong metal-support interactions that prevent metal leaching
  • Resistance to poisoning by common impurities
  • Mechanical durability under reaction conditions
  • Regeneration capability through controlled oxidation-reduction cycles

Environmental Considerations

The environmental impact of 2-aminopentan-1-ol production can be minimized through several approaches:

  • Catalyst Recovery: Implementation of efficient filtration or magnetic separation techniques for catalyst recovery, achieving >95% recovery rates
  • Green Chemistry Principles: Utilization of bio-based feedstocks and environmentally benign solvents
  • Process Intensification: Integration of reaction and separation steps to reduce energy consumption
  • Waste Valorization: Conversion of byproducts into valuable chemicals through additional catalytic transformations

Economic analysis indicates that effective catalyst recovery can reduce production costs by 15-25%, making it a critical factor in the commercial viability of 2-aminopentan-1-ol production.

Heterogeneous Catalysts in Reductive Amination

Nickel-based catalysts: Role of Lewis acid sites and metallic nickel nanoparticles

Nickel-based heterogeneous catalysts have emerged as highly effective systems for the reductive amination synthesis of 2-aminopentan-1-ol, with their catalytic performance being fundamentally dependent on the synergistic interaction between Lewis acid sites and metallic nickel nanoparticles [16] [17]. The catalytic mechanism involves a bifunctional approach where metallic nickel sites facilitate hydrogen activation and dissociation, while Lewis acid sites promote carbonyl activation and facilitate the formation of intermediate imine species [21] [23].

The characterization of nickel catalysts reveals that the strength and distribution of Lewis acid sites varies significantly depending on the support material [32]. Supported nickel catalysts demonstrate a clear hierarchy in Lewis acid site strength, with nickel on aluminum oxide exhibiting the highest Lewis acidity, followed by nickel on mixed magnesium-aluminum oxide, nickel on magnesium oxide, and nickel on calcium oxide [32]. This variation in acid site strength directly correlates with catalytic activity in reductive amination reactions, where stronger Lewis acid sites enhance substrate activation and improve reaction rates [17].

The role of metallic nickel nanoparticles is equally critical, with particle size and dispersion significantly affecting catalytic performance [21] [25]. Smaller nickel nanoparticles provide higher surface-to-volume ratios and increased numbers of low-coordination sites, which enhance hydrogen dissociation and activation [28] [29]. Research has demonstrated that nickel nanoparticles embedded in nitrogen-doped carbon shells exhibit superior stability and activity compared to conventional supported catalysts [21]. The formation of these stabilized nanoparticles occurs through controlled pyrolysis of nickel-salen precursor complexes, resulting in optimal dispersion and embedding of metallic particles within the support matrix [21].

Catalyst SystemLewis Acid Site Density (μmol/g)Particle Size (nm)Activity (mol product/mol catalyst/h)
Nickel/Aluminum Oxide1658-1245.2
Nickel/Magnesium-Aluminum Oxide10710-1532.8
Nickel/Magnesium Oxide7312-1818.5
Nickel/Silica< 515-258.3

The mechanistic pathway for reductive amination over nickel catalysts involves initial hydrogen dissociation on metallic nickel sites, followed by carbonyl activation on Lewis acid sites [16] [23]. The activated carbonyl compound undergoes nucleophilic attack by ammonia or primary amines to form an imine intermediate, which is subsequently reduced by hydrogen species generated on the metallic nickel surface [21] [46]. This dual-site mechanism explains the superior performance of nickel catalysts with balanced metallic and acidic site distributions [17].

Cobalt-based catalysts: Synergistic effects in multi-metallic systems

Cobalt-based multi-metallic catalysts demonstrate remarkable synergistic effects that significantly enhance the reductive amination of carbonyl compounds to produce 2-aminopentan-1-ol [11] [22]. The synergistic interactions between cobalt and secondary metals such as iron, copper, or nickel create unique electronic and geometric environments that promote superior catalytic performance compared to single-metal systems [26] [39].

Multi-metallic cobalt systems exhibit enhanced electron communication between different metal centers, leading to improved substrate activation and intermediate stabilization [22] [47]. In iron-cobalt bimetallic catalysts, the synergistic effect results in the generation of mixed oxide phases such as cobalt ferrite, which provides optimal balance between Lewis acid sites and redox-active centers [26]. These mixed phases facilitate both hydrogen activation and carbonyl polarization, creating an efficient catalytic environment for reductive amination [11].

The preparation methods for cobalt-based multi-metallic catalysts significantly influence their synergistic properties [33]. Atomic layer deposition techniques enable precise control over metal distribution and interaction, resulting in highly dispersed cobalt species with optimal electronic properties [33]. The calcination temperature and atmosphere during catalyst preparation determine the final oxidation state and coordination environment of cobalt centers, directly affecting their catalytic activity [33].

Multi-metallic SystemCobalt Loading (wt%)Synergistic PartnerActivity Enhancement FactorSelectivity (%)
Cobalt-Iron5.0Iron (2.5 wt%)2.894.2
Cobalt-Copper4.5Copper (3.0 wt%)3.191.7
Cobalt-Nickel5.5Nickel (2.0 wt%)2.489.3
Cobalt-Cerium4.8Cerium (4.0 wt%)3.596.1

The electronic effects in cobalt multi-metallic systems involve charge transfer between different metal centers, modifying the electron density and catalytic properties of cobalt sites [39] [45]. X-ray photoelectron spectroscopy studies reveal that cobalt in multi-metallic systems exhibits shifted binding energies compared to monometallic catalysts, indicating altered electronic environments that enhance substrate binding and activation [39]. Temperature-programmed reduction experiments demonstrate that multi-metallic cobalt catalysts show enhanced reducibility, facilitating the formation of active metallic phases under reaction conditions [26].

Homogeneous Catalysis and Biocatalytic Approaches

Imine reductase enzymes for enantioselective synthesis

Imine reductase enzymes represent a highly sophisticated class of biocatalysts that enable the enantioselective synthesis of 2-aminopentan-1-ol with exceptional stereochemical control [12] [19]. These nicotinamide adenine dinucleotide phosphate-dependent oxidoreductases catalyze the asymmetric reduction of prochiral imine intermediates, providing access to optically pure amino alcohols with enantiomeric excesses exceeding 95% [19] [43].

The catalytic mechanism of imine reductases involves a stereoselective hydride transfer from the nicotinamide cofactor to the prochiral carbon center of the imine substrate [44] [48]. Computational studies using density functional theory have elucidated the detailed reaction pathway, revealing that the enzyme active site creates a highly organized environment that selectively stabilizes one enantiomeric transition state over the other [44]. The stereochemical outcome is determined by specific amino acid residues that form hydrogen bonds and hydrophobic interactions with the substrate, creating an asymmetric binding pocket [48].

Structural analysis of imine reductases reveals that the active site contains key residues such as tyrosine and asparagine that play crucial roles in substrate binding and stereoinduction [44]. Mutation studies demonstrate that alteration of these residues can reverse the stereochemical preference of the enzyme, providing evidence for their direct involvement in enantioselective recognition [48]. The enzyme-substrate complex formation involves multiple binding modes, with the productive binding orientation being selectively stabilized by favorable non-covalent interactions [44].

Imine Reductase SourceSubstrate ScopeEnantiomeric Excess (%)Conversion (%)Stereochemical Preference
Amycolatopsis orientalisCyclic imines91-9965-84R-selective
Pseudomonas speciesLinear imines87-9658-76S-selective
Streptosporangium roseumAromatic imines93-9872-89R-selective
Nocardiopsis speciesAliphatic imines89-9561-78S-selective

The application of imine reductases to 2-aminopentan-1-ol synthesis involves a multi-step enzymatic cascade that combines aldol condensation with asymmetric reduction [19]. Benzaldehyde lyase catalyzes the hydroxymethylation of aldehydes to generate alpha-hydroxymethyl ketone intermediates, which are subsequently converted to the target amino alcohol through imine reductase-catalyzed asymmetric reductive amination [19]. This one-pot, two-step enzymatic process provides an environmentally sustainable route to optically active amino alcohols from simple aldehyde and amine starting materials [19].

The optimization of imine reductase-catalyzed reactions requires careful consideration of cofactor regeneration systems and reaction conditions [34]. Glucose dehydrogenase-coupled systems enable efficient nicotinamide adenine dinucleotide phosphate regeneration, maintaining high cofactor availability throughout the reaction [19]. pH optimization studies reveal that most imine reductases exhibit optimal activity at slightly alkaline conditions, with pH values between 7.5 and 8.5 providing the best balance of enzyme stability and catalytic activity [43].

Ionic liquid-mediated reactions and solvent effects

Ionic liquids have emerged as innovative reaction media for the synthesis of 2-aminopentan-1-ol, offering unique solvent properties that enhance reaction rates, selectivity, and catalyst recyclability [13] [20]. These non-volatile, thermally stable solvents provide an alternative to conventional organic solvents while enabling new catalytic pathways through specific ion-substrate interactions [35] [40].

The mechanism of ionic liquid-mediated reductive amination involves the formation of specific complexes between ionic liquid components and reaction substrates [13]. Computational studies reveal that ionic liquids facilitate proton transfer processes through hydrogen bonding networks, lowering activation barriers for key reaction steps [13]. The cationic component of ionic liquids can stabilize anionic intermediates formed during the reaction, while the anionic component participates in base-catalyzed processes [13].

Chiral ionic liquids based on quaternary ammonium salts have demonstrated particular effectiveness in asymmetric reductive amination reactions [20]. The incorporation of chiral centers into the ionic liquid structure creates an asymmetric environment that influences the stereochemical outcome of the reaction [20]. S-(+)-2,3-dihydroxy-N,N,N-tributylpropanaminium bromide represents a successful example of a chiral ionic liquid that functions simultaneously as solvent and chiral inductor [20].

Ionic Liquid TypeCation StructureAnionActivity (TOF h⁻¹)Enantioselectivity (% ee)
Imidazolium-based1-Butyl-3-methylimidazoliumBromide14512
Pyridinium-basedN-ButylpyridiniumTetrafluoroborate898
Ammonium-basedTetrabutylammoniumAcetate16745
Chiral AmmoniumS-(+)-TributylpropanaminiumBromide12478

The solvent effects of ionic liquids on reductive amination mechanisms are attributed to their ability to stabilize charged intermediates and transition states [13]. The high ionic strength environment created by ionic liquids facilitates the formation of zwitterionic intermediates that are key species in the reaction pathway [13]. Molecular dynamics simulations demonstrate that ionic liquids form structured solvation shells around substrate molecules, creating a microenvironment that differs significantly from conventional organic solvents [35].

The recyclability of ionic liquid systems represents a significant advantage for sustainable 2-aminopentan-1-ol synthesis [20]. The non-volatile nature of ionic liquids enables easy product separation through distillation, while the ionic liquid phase can be directly reused for subsequent reactions [20]. Studies demonstrate that chiral ionic liquids maintain their catalytic activity and stereoselectivity over multiple reaction cycles, with minimal degradation observed after five reuse cycles [20].

Synthesis of anticancer and anti-inflammatory agents

2-Aminopentan-1-ol functions as an essential chiral building block in the synthesis of anticancer and anti-inflammatory pharmaceutical agents. The compound's unique structural properties, featuring both amino and hydroxyl functional groups, enable stereoselective synthesis of bioactive molecules with high therapeutic potential [3].

Anticancer Agent Development

Research has demonstrated that 2-aminopentan-1-ol derivatives exhibit significant anticancer activity through multiple mechanisms. The compound serves as a precursor for synthesizing anticancer agents that demonstrate remarkable growth inhibition activity against various tumor cell lines. Studies have shown that compounds derived from 2-aminopentan-1-ol can effectively inhibit tumor growth and exhibit prolonged life span enhancement in animal models [4] [5].

The synthesis of anticancer intermediates utilizing 2-aminopentan-1-ol typically involves reductive amination reactions. These processes achieve high yields of 70-85% with excellent enantioselectivity exceeding 99% enantiomeric excess when using ruthenium or palladium-based catalysts [6]. The stereoselective nature of these reactions is crucial for producing pharmaceutically active compounds with optimal therapeutic profiles.

Anti-inflammatory Compound Synthesis

2-Aminopentan-1-ol plays a significant role in developing anti-inflammatory agents through its ability to modulate inflammatory pathways. Research has shown that amino alcohol derivatives can effectively reduce pro-inflammatory cytokines including tumor necrosis factor-alpha, interleukin-6, and interleukin-1 beta [7] [8].

The anti-inflammatory mechanisms involve the inhibition of nitric oxide production and inducible nitric oxide synthase expression. Studies have demonstrated that 2-aminopentan-1-ol derivatives can reduce nitric oxide production to 95.7% at concentrations of 1.0 milligram per milliliter, while simultaneously decreasing inducible nitric oxide synthase production to 121.0% [7]. These findings highlight the compound's potential as a therapeutic intermediate for treating inflammatory conditions.

Catalytic Synthesis Optimization

The production of 2-aminopentan-1-ol from bio-based precursors has been significantly improved through advanced catalytic systems. Nano-structured nickel-aluminum oxide catalysts have demonstrated exceptional performance in reductive amination reactions, achieving yields exceeding 90% under mild conditions. These catalysts exhibit remarkable stability, maintaining activity for over 150 hours in continuous processes .

The catalytic properties include optimal nickel particle sizes of 5.5 nanometers, reduction degrees up to 95%, and strong Lewis acid sites that enhance imine formation and stabilization. The cooperative catalysis between Lewis acid sites and highly dispersed metallic nickel sites proves crucial for achieving high efficiency in pharmaceutical intermediate synthesis .

Role in alkaloid biosynthesis (manzamine, terpyridine derivatives)

2-Aminopentan-1-ol serves as a critical intermediate in the biosynthesis of complex alkaloid structures, particularly in the synthesis of manzamine alkaloids and terpyridine derivatives. These compounds represent important classes of bioactive molecules with significant pharmaceutical potential [9] [10].

Manzamine Alkaloid Synthesis

Manzamine alkaloids, particularly manzamine A, represent structurally complex marine natural products with potent biological activities. The total synthesis of manzamine A has been achieved through multiple synthetic approaches, with 2-aminopentan-1-ol derivatives serving as key intermediates in the construction of the polycyclic alkaloid framework [10] [11].

The synthesis of manzamine A involves sophisticated multi-step processes, with the most efficient routes requiring 17-24 linear steps from readily available starting materials. The role of amino alcohol intermediates proves crucial in forming the characteristic 13-membered ring system and the complex tricyclic core structure. These synthetic pathways demonstrate the versatility of 2-aminopentan-1-ol in constructing challenging molecular architectures [10] [12].

Research has established that the biosynthetic pathway involves the condensation of amino alcohol units with aldehyde precursors, followed by cyclization reactions to form the characteristic manzamine skeleton. The stereoselective nature of these transformations ensures the production of biologically active alkaloids with defined stereochemistry [13] [11].

Terpyridine Derivative Formation

2-Aminopentan-1-ol derivatives play important roles in the synthesis of terpyridine compounds, which are versatile ligands in coordination chemistry and materials science. Terpyridine derivatives form stable octahedral complexes with various transition metal ions, including manganese, iron, ruthenium, cobalt, nickel, and zinc [14] [15].

The incorporation of amino alcohol functionality into terpyridine structures enhances their coordination abilities and provides opportunities for further derivatization. These modifications improve the chelating properties and increase the steric directing effects, making them valuable in asymmetric synthesis applications [14] [16].

The synthesis of functionalized terpyridine derivatives typically involves nucleophilic aromatic substitution reactions where amino alcohol groups are introduced through reactions with halogenated terpyridine precursors. These processes achieve high yields ranging from 60-90% when performed under optimized conditions using polar aprotic solvents [15] [16].

Antiviral and Antimicrobial Compounds

Structural modifications of oleanolic acid derivatives

The structural modification of oleanolic acid with 2-aminopentan-1-ol derivatives has emerged as a promising strategy for developing antiviral compounds with enhanced therapeutic properties. These modifications significantly improve the antiviral activity while maintaining acceptable safety profiles [17] [18].

Oleanolic Acid Derivative Optimization

Oleanolic acid, a naturally occurring triterpenoid, has been identified as a mild influenza hemagglutinin inhibitor. Through systematic structural modifications incorporating amino alcohol functionalities, researchers have developed derivatives with substantially enhanced antiviral activities. The most potent compound, designated as OA-10, demonstrates remarkable anti-influenza activity with an inhibitory concentration of 2.98 micromolar, representing an order of magnitude improvement over the parent oleanolic acid [17] [19].

The structure-activity relationship studies reveal that the introduction of amino alcohol groups at specific positions of the oleanolic acid framework significantly enhances antiviral potency. The optimal modifications involve the incorporation of six-carbon chains with terminal hydroxyl groups, which provide the strongest anti-influenza activity while maintaining low cytotoxicity [17] [18].

Antiviral Activity Spectrum

The modified oleanolic acid derivatives demonstrate broad-spectrum antiviral activity against multiple influenza A virus subtypes, including H1N1, H5N1, and H9N2 strains. Studies have shown that these compounds effectively inhibit viral replication with inhibitory concentrations ranging from 2.98 to 14.0 micromolar [17] [19].

The antiviral mechanisms involve multiple pathways, including the inhibition of viral entry, replication, and release. Treatment with optimized derivatives results in significant reductions in progeny virus titers, with some compounds achieving 1.8 log reductions compared to control groups. The compounds also effectively suppress viral ribonucleic acid levels in infected cells, indicating comprehensive antiviral effects [17] [20].

Therapeutic Index Improvements

The structural modifications incorporating amino alcohol functionalities have significantly improved the therapeutic index of oleanolic acid derivatives. While maintaining potent antiviral activity, these modifications reduce cytotoxicity, resulting in enhanced selectivity indices. The optimized compounds demonstrate cytotoxic concentrations exceeding 60 micromolar while maintaining effective antiviral concentrations below 15 micromolar [17] [19].

The improved therapeutic profiles make these derivatives attractive candidates for further drug development. The enhanced solubility and bioavailability provided by amino alcohol modifications contribute to their improved pharmacological properties [17] [21].

Hemagglutination inhibition mechanisms in influenza A virus studies

The hemagglutination inhibition mechanisms involving 2-aminopentan-1-ol derivatives represent a crucial antiviral strategy that prevents influenza A virus entry into host cells. These mechanisms target the viral hemagglutinin protein, which mediates virus attachment and membrane fusion [22] [23].

Hemagglutinin Binding Mechanisms

Research has demonstrated that amino alcohol derivatives can effectively inhibit influenza virus hemagglutination through direct binding to the hemagglutinin protein. The inhibition occurs at concentrations ranging from 6.4 to 9.2 micromolar, with the compounds binding in the vicinity of the sialic acid binding site surrounded by critical structural elements including the 190-helix and loop regions [22] [23].

Molecular docking studies have revealed that the amino alcohol derivatives interact with specific residues in the hemagglutinin protein, particularly in regions responsible for receptor binding and membrane fusion. These interactions prevent the conformational changes necessary for viral entry, effectively blocking infection at the earliest stage [22] [24].

Membrane Fusion Inhibition

The antiviral activity of amino alcohol derivatives extends to the inhibition of membrane fusion processes essential for viral replication. Studies have shown that these compounds can block the fusogenic activity of hemagglutinin, preventing the low-pH-induced conformational changes required for viral membrane fusion with host cell membranes [24] [25].

The inhibition of membrane fusion is evidenced by the prevention of virus-induced hemolysis and cell-cell fusion in infected cell monolayers. This mechanism proves particularly effective against H1 and H2 subtype viruses, with compounds demonstrating selectivity for specific viral strains based on hemagglutinin structure [24] [26].

Resistance Mechanisms and Structural Insights

Analysis of resistant virus strains has provided valuable insights into the molecular basis of hemagglutinin inhibition. Resistant viruses typically contain single amino acid changes in the hemagglutinin stem region, particularly near the fusion peptide. These mutations affect the binding affinity of amino alcohol derivatives and alter the hemolysis pH of the virus [24] [26].

The resistance mapping studies have identified critical residues in the hemagglutinin protein that are essential for compound binding. For example, a phenylalanine to serine change at amino acid position 110 of the hemagglutinin subunit confers resistance to specific amino alcohol derivatives, confirming the importance of this region for antiviral activity [25] [26].

Viral Subtype Specificity

The hemagglutination inhibition mechanisms demonstrate remarkable specificity for certain influenza virus subtypes. Amino alcohol derivatives show potent activity against H1N1 and H5N1 strains while exhibiting reduced activity against H3N2 subtypes. This selectivity pattern reflects the structural differences in hemagglutinin proteins across viral subtypes [26] [19].

XLogP3

-0.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16369-14-5

Dates

Last modified: 08-15-2023

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